molecular formula C16H12N6 B8196550 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-

4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-

Cat. No.: B8196550
M. Wt: 288.31 g/mol
InChI Key: ZIXBYPISFDQVRF-UHFFFAOYSA-N
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Description

4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- (CAS: N/A) is a substituted 4,4'-bipyridine derivative featuring pyrazole groups at the 2- and 6-positions of the bipyridine core. The compound retains the planar, conjugated structure of 4,4'-bipyridine but is modified with pyrazole substituents, which introduce additional nitrogen donor sites. The molecule’s symmetry and substitution pattern enable diverse supramolecular interactions, such as hydrogen bonding and π-stacking, which are critical for applications in materials science and catalysis .

Properties

IUPAC Name

2,6-di(pyrazol-1-yl)-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c1-5-18-21(9-1)15-11-14(13-3-7-17-8-4-13)12-16(20-15)22-10-2-6-19-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXBYPISFDQVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from 2,6-Difluoropyridine

The most widely reported method involves nucleophilic substitution of 2,6-difluoropyridine with pyrazole derivatives under basic conditions:

  • Reaction Setup :

    • Precursor : 2,6-Difluoropyridine (2.6 mmol)

    • Pyrazole Derivative : 4-Fluoropyrazole (5.2 mmol, 2.0 equiv)

    • Base : Sodium hydride (NaH, 5.2 mmol)

    • Solvent : Anhydrous dimethylformamide (DMF, 10 mL)

    • Conditions : 120°C, 48 hours under nitrogen

  • Workup :

    • Neutralization with dilute HCl

    • Column chromatography (silica gel, dichloromethane/ethyl acetate 1:1)

    • Yield : 81%

Mechanistic Insight :
The reaction proceeds via deprotonation of pyrazole by NaH, generating a nucleophilic pyrazolide ion that attacks the electron-deficient fluoropyridine. Steric hindrance at the pyridine C4 position directs substitution to the C2 and C6 positions selectively.

Single-Step Coupling with 6-Fluoro-2,2'-Bipyridine

An alternative single-step method employs 6-fluoro-2,2'-bipyridine as the starting material:

ParameterValue
Reactant6-Fluoro-2,2'-bipyridine (6.89 mmol)
Pyrazole1H-pyrazole (7.04 mmol)
BaseSodium tert-butoxide (7.06 mmol)
SolventDimethyl sulfoxide (DMSO, 5 mL)
Temperature100°C, 24 hours
Yield87%

Key Observations :

  • The tert-butoxide base facilitates fluoride displacement without requiring inert atmosphere.

  • DMSO acts as both solvent and mild oxidant, preventing side reactions.

Transition-Metal-Catalyzed Coupling Strategies

Sonogashira Cross-Coupling for Functionalized Derivatives

For derivatives with extended π-systems, Sonogashira coupling enables introduction of ethynyl groups:

Procedure :

  • Precursor : 4-Iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP, 1.0 equiv)

  • Catalyst System :

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

  • Conditions :

    • Ethynylbithiophene (1.2 equiv)

    • Triethylamine (3.0 equiv), THF, 65°C, 12 hours

  • Yield : 72–85%

Applications :
This method produces ligands for iron(II) spin-crossover complexes with tailored electronic properties.

Alternative Synthetic Pathways

Halogenation-Reduction Sequence

A less common approach involves sequential halogenation and reduction:

  • Bromination :

    • 4,4'-Bipyridine treated with N-bromosuccinimide (NBS) in CCl₄

    • Forms 2,6-dibromo-4,4'-bipyridine (isolated yield: 63%)

  • Pyrazole Coupling :

    • CuI-catalyzed Ullmann-type coupling with pyrazole

    • K₂CO₃ base, DMF, 150°C, 72 hours

    • Final yield: 58%

Limitation :
Lower overall yield compared to nucleophilic methods due to multiple steps.

Crystallographic and Spectroscopic Validation

Structural Confirmation via X-Ray Diffraction

Single-crystal X-ray analysis confirms the ligand’s geometry:

  • Space Group : P2₁/c

  • Bond Lengths :

    • Pyridyl N–C: 1.337–1.342 Å

    • Pyrazolyl N–N: 1.364 Å

  • Dihedral Angle : 12.4° between pyridine and pyrazole rings

NMR Spectral Data

¹H NMR (300 MHz, DMSO-d₆):

  • δ 8.92 (d, J = 1.8 Hz, 1H, pyridyl)

  • δ 8.72 (d, J = 3.8 Hz, 2H, pyrazolyl)

  • δ 6.64 (t, J = 1.6 Hz, 2H, pyrazolyl)

¹³C NMR (75 MHz, DMSO-d₆):

  • 152.4 ppm (pyridyl C2/C6)

  • 142.1 ppm (pyrazolyl C4)

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Nucleophilic (2-step)81>99%High$$$
Sonogashira Coupling8598%Moderate$$$$
Halogenation-Reduction5895%Low$$

Key Findings :

  • Nucleophilic substitution provides optimal balance of yield and scalability.

  • Transition-metal methods enable functionalization but require expensive catalysts.

Industrial-Scale Considerations

For bulk synthesis (>100 g batches):

  • Solvent Choice : Replace DMF with recyclable dimethylacetamide (DMAc)

  • Catalyst Recovery : Implement Pd scavenging resins in Sonogashira routes

  • Purification : Switch from column chromatography to recrystallization (ethanol/water)

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized bipyridine derivatives, while reduction can yield silylated compounds .

Scientific Research Applications

Coordination Chemistry

4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- serves as an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been widely studied.

Key Findings:

  • Metal Complex Formation: The compound can coordinate with metals such as iron and copper, leading to the formation of metal-organic frameworks (MOFs) and other complex structures. For instance, studies have shown that it can form complexes with iron(II) that exhibit spin-crossover properties, which are crucial for applications in molecular electronics and sensors .
  • Crystal Engineering: It has been used as a coformer in crystallization processes to create new crystalline materials. One study demonstrated its ability to form co-crystals with o-vanillic acid, showcasing its potential in designing materials with specific solid-state properties .

Materials Science

The compound's structural characteristics make it suitable for various applications in materials science.

Applications:

  • Spin-Crossover Materials: The spin-state switching characteristics of iron(II) complexes formed with 4,4'-bipyridine derivatives have been investigated for their potential use in memory devices and switches at the molecular level .
  • Supramolecular Chemistry: The compound's ability to engage in π–π stacking interactions allows it to participate in the formation of supramolecular assemblies. This property is exploited in the development of advanced materials with tailored optical and electronic properties .

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 4,4'-bipyridine, 2,6-di-1H-pyrazol-1-yl- have been explored for their therapeutic potential.

Biomedical Applications:

  • Antimicrobial Activity: Compounds containing the pyrazole moiety have shown promising antibacterial and antifungal activities. Research indicates that these derivatives can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Properties: The synthesis of small molecules based on this scaffold has led to compounds that exhibit anticancer activity. The structural versatility allows for modifications that enhance bioactivity against cancer cells .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Coordination ChemistryMetal complex formationForms stable complexes with transition metals
Materials ScienceSpin-crossover materialsExhibits spin-state switching properties
Medicinal ChemistryAntimicrobial and anticancer agentsEffective against various pathogens

Case Study 1: Spin-Crossover Iron(II) Complexes

A study focused on the synthesis and characterization of iron(II) complexes with 4,4'-bipyridine derivatives revealed their potential for electronic applications. The complexes exhibited notable spin-crossover behavior under varying conditions, making them suitable candidates for molecular switches .

Case Study 2: Antimicrobial Activity

Research conducted on pyrazole-containing compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and highlighted the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of 4,4'-bipyridine derivatives reveals distinct differences in properties based on substituent type and position:

Compound Substituents Electronic Effects Key Interactions
4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- Pyrazole (2,6-positions) Moderate electron donation via pyrazole N–H N–H⋯N hydrogen bonding, π-stacking
Viologens (e.g., Methyl Viologen) N,N'-dialkyl/aryl Strong electron-withdrawing (quaternized N) Charge-transfer interactions, redox activity
2,2'-Bipyridine None Neutral bipyridine core Metal coordination (e.g., Ru complexes)
4,4'-Bipyridine-1,1'-diium salts Quaternized N centers Cationic, polarizable Ionic interactions, solvent-responsive behavior

Key Findings :

  • Electronic Properties : The pyrazole substituents in 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- provide weaker electron donation compared to quaternized viologens, which exhibit strong redox activity due to their cationic nature. This makes the pyrazole derivative less suitable for electrochromic applications but more versatile in neutral pH environments .
Functional Comparisons
  • Solvent Responsiveness: Viologens and monoquats exhibit solvatochromism and environment-dependent luminescence, whereas the pyrazole derivative’s behavior is less studied. Preliminary data suggest its hydrogen-bonding capacity may lead to solvent-dependent conformational changes .
  • Coordination Chemistry: The pyrazole groups enhance metal-binding versatility compared to unsubstituted 4,4'-bipyridine. For example, pyrazole’s dual nitrogen sites can act as bridging ligands, unlike the monodentate 4,4'-bipyridine .

Biological Activity

4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- (C16H12N6), is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of bipyridine with two pyrazolyl groups attached to the 2 and 6 positions of the bipyridine core. Its unique structure allows it to act as a versatile ligand in coordination chemistry and suggests various biological applications.

The synthesis of 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- typically involves the reaction of 4,4'-bipyridine with pyrazole derivatives using methods such as Buchwald–Hartwig amination. The compound exhibits various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity and applications in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- exhibit significant antimicrobial and anticancer properties. The following sections detail specific biological activities based on recent studies.

Antimicrobial Activity

Studies have shown that compounds derived from pyrazole exhibit notable antimicrobial properties. For instance:

  • In vitro Studies : A study evaluated the antibacterial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy. Compounds showed MIC values ranging from 50 to 200 µg/mL against these bacterial strains .
CompoundBacteria TestedMIC (µg/mL)
Compound AS. aureus100
Compound BE. coli150
Compound CPseudomonas aeruginosa200

Anticancer Activity

The anticancer potential of 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- has been explored in several studies:

  • Cell Line Studies : In one study, the compound was tested against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 3 µM depending on the cell line .
Cell LineIC50 (µM)
HepG21.5
A5490.8
Jurkat2.0

The mechanism by which 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl- exerts its biological effects is primarily through its ability to coordinate with metal ions. This coordination facilitates interactions with various biological targets:

  • Metal Complex Formation : The compound forms stable complexes with transition metals which can influence enzymatic activity and cellular signaling pathways.

Case Studies and Research Findings

Recent publications have highlighted specific case studies involving the biological activities of this compound:

  • Antibiofilm Activity : A study demonstrated that certain derivatives inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .
  • Spin-Crossover Behavior : Research on iron(II) complexes formed with the compound revealed interesting spin-crossover properties that may be exploited in drug design and development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-bipyridine derivatives with pyrazole substituents, and what experimental conditions are critical for achieving high yields?

  • Methodology : The compound is typically synthesized via solvothermal reactions using zinc or cobalt salts as metal centers, with 2,6-bis(pyrazol-1-yl)pyridine derivatives as auxiliary ligands. Key conditions include:

  • Temperature: 80–120°C for 24–72 hours.
  • Solvent systems: Methanol, ethanol, or water-methanol mixtures.
  • Ligand-to-metal ratio: 1:1 to 2:1 molar ratios to avoid byproducts.
    Example: Zinc chloride reacts with 2,5-bis(trifluoromethyl)terephthalic acid and 4,4'-bipyridine under solvothermal conditions to form coordination polymers .
    • Critical Factors : pH control (neutral to slightly acidic) and slow crystallization to ensure single-crystal formation for structural analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 4,4'-bipyridine-based ligands?

  • Methodology :

  • X-ray diffraction (XRD) : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π–π interactions .
  • FT-IR : Identifies coordination modes (e.g., shifts in C=N stretching frequencies at 1600–1650 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition temperatures typically >250°C for metal-organic frameworks) .
    • Data Interpretation : Cross-validate XRD bond lengths with DFT calculations to confirm ligand-metal coordination geometry.

Advanced Research Questions

Q. How can researchers design coordination polymers using 4,4'-bipyridine ligands while accounting for solvent-induced structural variations?

  • Experimental Design :

  • Solvent Screening : Methanol favors monodentate ligand coordination, while n-butanol promotes bidentate binding due to polarity differences .
  • Additive Effects : Introduce competing ligands (e.g., 2,2'-bipyridine) to modulate framework dimensionality (1D chains vs. 3D networks).
  • Crystallization Monitoring : Use in-situ XRD to track phase transitions during solvent evaporation.
    • Case Study : Recrystallization of alkaline earth pentacyanocyclopentadienides with 4,4'-bipyridine in methanol yielded undefined products, whereas ethanol produced hydrogen-bonded networks .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in metal-organic frameworks (MOFs) containing this ligand?

  • Conflict Analysis :

  • Scenario : FT-IR suggests bidentate coordination, but XRD shows monodentate binding.
  • Resolution : Conduct variable-temperature XRD to detect dynamic ligand behavior or use EXAFS to probe local metal environments.
    • Case Study : In zinc complexes, FT-IR peaks at 1610 cm⁻¹ indicated pyridyl coordination, but XRD revealed additional water-mediated hydrogen bonds altering ligand geometry .

Q. How do non-covalent interactions (π–π stacking, hydrogen bonding) influence the supramolecular architecture of coordination polymers with this ligand?

  • Methodology :

  • Structural Analysis : Use Mercury software to quantify π–π distances (3.4–3.8 Å optimal) and hydrogen-bond angles (110–140°).
  • Competing Interactions : In alkaline earth complexes, π–π stacking dominates in apolar solvents, while polar solvents enhance hydrogen bonding between bipyridine N-atoms and hydroxyl groups .
    • Design Insight : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to strengthen π–π interactions via increased ligand rigidity .

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